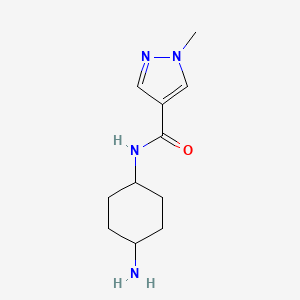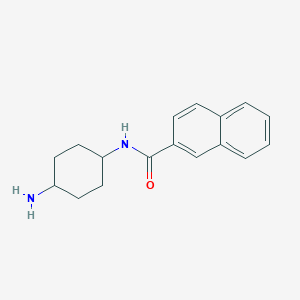
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine, also known as BPP, is a chemical compound that has been widely studied for its potential applications in scientific research. BPP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学的研究の応用
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment. In neuroscience, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
作用機序
The mechanism of action of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of phosphodiesterase (PDE), which is involved in the breakdown of cyclic nucleotides. By inhibiting these enzymes, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine may be able to modulate various cellular processes and signaling pathways.
Biochemical and Physiological Effects:
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on PKC and PDE, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been shown to induce apoptosis (programmed cell death) in cancer cells, increase the production of reactive oxygen species (ROS), and modulate the activity of various ion channels. These effects may contribute to the potential therapeutic applications of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine in cancer, neurodegenerative diseases, and autoimmune diseases.
実験室実験の利点と制限
One advantage of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is that it is a small molecule that can easily penetrate cell membranes, making it a potentially useful tool for studying cellular processes. Another advantage is that it has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has not been extensively studied in vivo, so its potential therapeutic applications may be limited.
将来の方向性
There are several potential future directions for research on 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine. One direction is to further investigate its mechanism of action and identify specific targets for its inhibitory effects. Another direction is to study its potential therapeutic applications in more detail, particularly in animal models of disease. Additionally, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine could be used as a tool to study various cellular processes and signaling pathways in more detail, potentially leading to the development of new therapeutic targets. Overall, 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is a promising compound that has the potential to contribute to a variety of scientific research fields.
合成法
The synthesis of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine involves a multistep process that begins with the reaction of 1H-pyrazol-5-ylmethanol and 1-bromo-3-chloropropane to form 1-(1H-pyrazol-5-ylmethyl)-3-chloropropan-1-ol. This intermediate is then reacted with benzimidazole and sodium hydride to form 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine. The overall yield of 3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is around 50%, making it a relatively efficient synthesis method.
特性
IUPAC Name |
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-2-5-14-13(4-1)16-11-19(14)9-3-7-15-10-12-6-8-17-18-12/h1-2,4-6,8,11,15H,3,7,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYELBZQQVSXVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCNCC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzimidazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)






![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)
![N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)

![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)